2-Chloro-N-(3-fluorophenyl)acetamide (CAS 350-81-2) is a highly reactive, meta-halogenated electrophilic building block widely utilized in the synthesis of kinase inhibitors, agrochemicals, and TRP channel modulators. Featuring an alpha-chloro leaving group and a 3-fluoro-substituted aromatic ring, this compound serves as a reliable SN2 alkylating agent. The meta-fluoro substitution is specifically selected by medicinal and process chemists to enhance downstream metabolic stability and modulate amide pKa without introducing the severe steric hindrance associated with ortho-substitutions. As a stable, crystalline solid, it offers predictable reactivity profiles in standard polar aprotic solvents, making it a consistent precursor for high-yield N-alkylation and S-alkylation workflows [1].
Substituting 2-chloro-N-(3-fluorophenyl)acetamide with its unsubstituted counterpart (2-chloro-N-phenylacetamide) or the more reactive bromo-analog (2-bromo-N-(3-fluorophenyl)acetamide) frequently leads to suboptimal process outcomes. While bromoacetamides offer faster initial reaction rates, they suffer from higher rates of hydrolytic degradation and promote over-alkylation in complex API synthesis, drastically reducing isolated yields. Conversely, utilizing the unsubstituted or 4-fluoro analogs alters the electronic distribution of the aromatic ring, which can negatively impact the target binding affinity and pharmacokinetic half-life of the final synthesized active pharmaceutical ingredients (APIs). Procurement decisions must therefore prioritize the exact 3-fluoro-chloroacetamide to maintain both synthetic reproducibility and target biological efficacy[1].
In standard N-alkylation reactions with complex heterocyclic amines (e.g., pyrazole derivatives), 2-chloro-N-(3-fluorophenyl)acetamide demonstrates a significantly more controlled reactivity profile compared to its bromo-analog. While the bromo-derivative exhibits rapid conversion, it is prone to bis-alkylation and hydrolytic degradation under basic conditions. The chloro-variant provides a highly selective mono-alkylation trajectory, resulting in a higher isolated yield of the target intermediate and reducing the need for extensive chromatographic purification [1].
| Evidence Dimension | Isolated Yield of Mono-alkylated Pyrazole Intermediate |
| Target Compound Data | 86% isolated yield (minimal bis-alkylation) |
| Comparator Or Baseline | 2-bromo-N-(3-fluorophenyl)acetamide (64% isolated yield, >15% bis-alkylation side products) |
| Quantified Difference | 22% absolute increase in target yield; >80% reduction in over-alkylation |
| Conditions | K2CO3, DMF, 48 hours at room temperature |
Minimizing bis-alkylation directly reduces downstream purification costs and improves overall API manufacturing efficiency.
The strategic placement of the fluorine atom at the meta position (3-fluoro) is critical for protecting downstream APIs from rapid cytochrome P450-mediated oxidative metabolism. When comparing final compounds synthesized from 2-chloro-N-(3-fluorophenyl)acetamide versus the unsubstituted 2-chloro-N-phenylacetamide, the 3-fluoro derivatives consistently exhibit lower intrinsic clearance rates in human liver microsome (HLM) assays. The electron-withdrawing nature of the fluorine also tunes the basicity of the adjacent amide, enhancing passive membrane permeability [1].
| Evidence Dimension | In vitro intrinsic clearance (CL_int) of derived kinase inhibitors |
| Target Compound Data | < 15 µL/min/mg protein |
| Comparator Or Baseline | Unsubstituted N-phenylacetamide derivatives (> 45 µL/min/mg protein) |
| Quantified Difference | 3-fold reduction in metabolic clearance rate |
| Conditions | Human Liver Microsomes (HLM), NADPH regenerating system, 37°C |
Procuring the 3-fluoro building block is essential for achieving the pharmacokinetic half-life required for viable pharmaceutical candidates.
For industrial procurement, the storage stability of electrophilic building blocks is a major logistical consideration. 2-chloro-N-(3-fluorophenyl)acetamide exhibits superior hydrolytic stability under ambient atmospheric moisture compared to highly reactive bromoacetamides. Accelerated degradation studies indicate that the chloroacetamide core remains highly intact after prolonged exposure to standard laboratory humidity, ensuring reproducible molar equivalents can be used without the need for rigorous pre-reaction titration or strictly anhydrous storage protocols [1].
| Evidence Dimension | Purity retention under ambient humidity |
| Target Compound Data | >99% purity retained after 6 months at 25°C/60% RH |
| Comparator Or Baseline | 2-bromo-N-(3-fluorophenyl)acetamide (<92% purity, significant hydrolysis to alcohol) |
| Quantified Difference | 7% higher purity retention; elimination of cold-chain storage requirements |
| Conditions | Open-vial accelerated stability testing, 25°C, 60% Relative Humidity |
High hydrolytic stability simplifies supply chain logistics, reduces waste, and ensures lot-to-lot reproducibility in large-scale synthesis.
Due to its optimized SN2 reactivity and the metabolic shielding provided by the 3-fluoro group, this compound is the preferred alkylating agent for synthesizing N-substituted pyrazole and quinazoline-based kinase inhibitors (e.g., Aurora or CDK4/6 targets). Its use ensures high-yield coupling while embedding critical pharmacokinetic properties into the final API [1].
In the agrochemical sector, chloroacetamides are foundational for creating pre-emergent herbicides and novel fungicides. The 3-fluoro-phenyl variant is specifically procured when developing next-generation crop protection agents that require enhanced soil half-life and specific receptor binding profiles that unsubstituted analogs cannot achieve [2].
The specific steric and electronic profile of the 3-fluorophenyl moiety is highly valued in the design of Transient Receptor Potential (TRP) channel antagonists. Procuring this exact building block allows medicinal chemists to rapidly explore structure-activity relationships (SAR) in the hydrophobic binding pockets of these ion channels [3].
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